N-(6-Amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
Pf-04531083: is a selective sodium channel Nav1.8 blocker. It is an orally available, potent, and selective compound that has been investigated for its potential use in treating neuropathic and inflammatory pain . The chemical name of Pf-04531083 is N-[6-Amino-5-(2-chloro-5-methoxyphenyl)-2-pyridinyl]-1-methyl-1H-pyrazole-5-carboxamide .
Mechanism of Action
- By blocking NaV1.8, PF-04531083 modulates pain perception and may be useful in treating neuropathic and inflammatory pain .
- Downstream effects include reduced pain signaling, altered neurotransmitter release, and modulation of neuronal firing patterns .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
PF-04531083 plays a significant role in biochemical reactions, particularly as a selective Nav1.8 blocker . Nav1.8 is a voltage-gated sodium channel, predominantly expressed in the peripheral nervous system and linked to various pain disorders . By blocking this channel, PF-04531083 can potentially alleviate neuropathic and inflammatory pain .
Cellular Effects
The effects of PF-04531083 on cells are primarily related to its ability to block the Nav1.8 sodium channel . This action can influence cell function by altering neuronal excitability, synaptic plasticity, and other cellular processes . In Pitt Hopkins Syndrome (PTHS) mouse models, for instance, PF-04531083 has been shown to normalize neuron function, brain circuit activity, and behavioral abnormalities .
Molecular Mechanism
The molecular mechanism of PF-04531083 involves its interaction with the Nav1.8 sodium channel . As a selective Nav1.8 blocker, it binds to this channel, inhibiting its function and thereby altering neuronal excitability . This can lead to changes in gene expression and other molecular-level effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PF-04531083 have been observed to change over time . For example, in a study assessing its effect on heat pain in healthy volunteers, the compound showed effectiveness at different time points
Dosage Effects in Animal Models
The effects of PF-04531083 in animal models have been shown to vary with dosage . For instance, in PTHS mouse models, it was found to be effective at rescuing central nervous system phenotypes
Metabolic Pathways
The specific metabolic pathways that PF-04531083 is involved in are not clearly defined in the available literature. Given its role as a Nav1.8 blocker, it may interact with enzymes or cofactors related to this sodium channel
Transport and Distribution
Given its role as a Nav1.8 blocker, it may interact with transporters or binding proteins related to this sodium channel .
Subcellular Localization
The subcellular localization of PF-04531083 is not clearly defined in the available literature. As a Nav1.8 blocker, it is likely to be localized where these sodium channels are present
Preparation Methods
The preparation of Pf-04531083 involves several synthetic routes and reaction conditionsThe final product is obtained through a series of purification steps to ensure high purity .
Chemical Reactions Analysis
Pf-04531083 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Pf-04531083 can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Pf-04531083 has several scientific research applications, including:
Chemistry: Used as a research tool to study sodium channel blockers and their effects on ion channels.
Biology: Investigated for its potential role in modulating neuronal excitability and synaptic plasticity.
Medicine: Explored as a potential treatment for neuropathic and inflammatory pain.
Industry: Utilized in the development of new pain management therapies and as a reference compound in drug discovery .
Comparison with Similar Compounds
Pf-04531083 is unique in its high selectivity and potency as a sodium channel Nav1.8 blocker. Similar compounds include:
A-803467: Another sodium channel blocker used for pain research.
VX-150: A compound that was investigated for pain management but discontinued in clinical trials.
VX-548: Currently in clinical trials for pain management.
HRS4800: A compound in clinical trials for pain management.
JMKX000623: Another compound in clinical trials for pain management .
Pf-04531083 stands out due to its specific targeting of Nav1.8 and its potential therapeutic applications in pain management.
Properties
IUPAC Name |
N-[6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-23-14(7-8-20-23)17(24)22-15-6-4-11(16(19)21-15)12-9-10(25-2)3-5-13(12)18/h3-9H,1-2H3,(H3,19,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJGMDIPCQOGNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C=CC(=C3)OC)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079400-07-9 | |
Record name | PF-04531083 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079400079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pf-04531083 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-04531083 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40497CY7Y3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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